molecular formula C5H7Cl3O2 B13736779 4-Methyl-2-(trichloromethyl)-1,3-dioxolane CAS No. 4353-02-0

4-Methyl-2-(trichloromethyl)-1,3-dioxolane

Cat. No.: B13736779
CAS No.: 4353-02-0
M. Wt: 205.46 g/mol
InChI Key: YNEGMVUIENQSCP-UHFFFAOYSA-N
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Description

4-Methyl-2-(trichloromethyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. This compound is characterized by the presence of a trichloromethyl group and a methyl group attached to a dioxolane ring. Dioxolanes are known for their stability and are often used as protecting groups in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(trichloromethyl)-1,3-dioxolane typically involves the reaction of trichloroacetaldehyde with 4-methyl-1,3-dioxolane under acidic conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the dioxolane ring.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method ensures a consistent supply of the compound and allows for better control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(trichloromethyl)-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.

    Substitution: The trichloromethyl group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Methyl-2-(trichloromethyl)-1,3-dioxolane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of agrochemicals and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(trichloromethyl)-1,3-dioxolane involves its interaction with various molecular targets. The trichloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trichloroethane: Another compound with a trichloromethyl group, used as a solvent and in industrial applications.

    Chloral: Contains a trichloromethyl group and is used in the synthesis of chloral hydrate.

Uniqueness

4-Methyl-2-(trichloromethyl)-1,3-dioxolane is unique due to the presence of both a trichloromethyl group and a dioxolane ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications.

Properties

CAS No.

4353-02-0

Molecular Formula

C5H7Cl3O2

Molecular Weight

205.46 g/mol

IUPAC Name

4-methyl-2-(trichloromethyl)-1,3-dioxolane

InChI

InChI=1S/C5H7Cl3O2/c1-3-2-9-4(10-3)5(6,7)8/h3-4H,2H2,1H3

InChI Key

YNEGMVUIENQSCP-UHFFFAOYSA-N

Canonical SMILES

CC1COC(O1)C(Cl)(Cl)Cl

Origin of Product

United States

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